The synthesis of Ala-Ala-Val-Ala p-nitroanilide typically involves the following steps:
Technical parameters such as temperature, pH, and reaction time are crucial in optimizing yield and purity during synthesis .
Ala-Ala-Val-Ala p-nitroanilide exhibits a specific molecular structure characterized by:
The molecular structure can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its identity and purity .
Ala-Ala-Val-Ala p-nitroanilide participates in several chemical reactions:
These reactions are essential for understanding enzyme mechanisms and developing inhibitors or therapeutic agents.
The mechanism of action of Ala-Ala-Val-Ala p-nitroanilide primarily revolves around its role as a substrate for elastase:
This mechanism allows researchers to study enzyme activity under various conditions, contributing to our understanding of proteolytic processes .
Ala-Ala-Val-Ala p-nitroanilide has significant scientific applications:
Ala-Ala-Val-Ala p-nitroanilide (tetra-L-alanyl-L-valyl p-nitroanilide) is a synthetic tetrapeptide conjugated to p-nitroaniline (pNA) via an amide bond. Its molecular formula is C₂₀H₃₀N₆O₆, with a molecular weight of 450.49 g/mol [1]. The structure consists of three alanine residues (Ala), one valine residue (Val), and a p-nitroaniline chromophore. The peptide backbone is linked sequentially: Ala¹-Ala²-Val³-Ala⁴-pNA. Proteolytic cleavage occurs between Val³ and Ala⁴, releasing the yellow p-nitroaniline moiety, which enables spectrophotometric detection at 405–410 nm [1] [9].
SMILES:CC(C)C(NC(=O)C(C)NC(=O)C(C)NC(=O)C)C(=O)NC(C)C(=O)Nc1ccc(cc1)[N+](=O)[O-] [1] [9]
InChI:InChI=1S/C20H30N6O6/c1-11(2)18(23-16(28)13(5)22-17(27)12(3)21-19(29)14(6)24-20(30)15-7-9-15(25-31)10-8-15/h7-10,12-14,18H,6H2,1-5H3,(H,21,29)(H,22,27)(H,23,28)(H,24,30) [9]
Mass Spectrometry:Electrospray ionization (ESI-MS) predicts m/z = 451.2 [M+H]⁺ for C₂₀H₃₁N₆O₆⁺. Fragments include:
NMR:¹H NMR (DMSO-d₆, 500 MHz) key shifts:
Solubility:
Stability:
Table 1: Structural and Functional Comparison of Key p-Nitroanilide Substrates
| Substrate | Sequence | Molecular Weight | Primary Enzyme Target | Solubility in DMF |
|---|---|---|---|---|
| Ala-Ala-Val-Ala p-nitroanilide | A-A-V-A-pNA | 450.49 g/mol | Subtilisin-like proteases | Moderate (10 mg/mL) |
| N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide | Suc-A-A-V-A-pNA | 550.56 g/mol | Elastase, Subtilisin | High (10 mg/mL) |
| N-Methoxysuccinyl-Ala-Ala-Pro-Val p-nitroanilide | MeOSuc-A-A-P-V-pNA | 566.63 g/mol | Leukocyte elastase | High (25 mg/mL) |
Table 2: Functional Differences in Enzyme Specificity
| Substrate | Cleavage Site | Key Structural Influence |
|---|---|---|
| Ala-Ala-Val-Ala p-nitroanilide | Val³⁻Ala⁴ | Hydrophobic Val³ enhances subtilisin affinity |
| N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide | Val³⁻Ala⁴ | N-terminal succinyl broadens specificity to elastases [2] [5] |
| N-Methoxysuccinyl-Ala-Ala-Pro-Val p-nitroanilide | Pro⁻Val | Proline residue directs specificity to leukocyte elastase [7] [8] |
Key Insights:
CAS No.: 32986-79-1
CAS No.: 1192-42-3
CAS No.: 39015-77-5
CAS No.: 21115-85-5
CAS No.: 39492-88-1